Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate
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Overview
Description
Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonate group (P(=O)(OH)2) and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is notable for its unique structure, which includes a trichloromethyl group, a methoxyphenyl group, and a formamido group.
Preparation Methods
The synthesis of diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphite with a suitable trichloromethyl-containing precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.
Scientific Research Applications
Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The trichloromethyl group and the phosphonate moiety play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl {2,2,2-trichloro-1-[(4-methylbenzene)sulfonamido]ethyl}phosphonate: This compound has a similar structure but contains a sulfonamido group instead of a formamido group.
Diethyl 2-(2,2,2-trichloro-1-((4-methoxyphenyl)amino)ethyl)malonate: This compound has a malonate group instead of a phosphonate group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19Cl3NO5P |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-methoxy-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C14H19Cl3NO5P/c1-4-22-24(20,23-5-2)13(14(15,16)17)18-12(19)10-6-8-11(21-3)9-7-10/h6-9,13H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
DYQYOKSJEQBQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
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